molecular formula C12H18FNO B13323445 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol

2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol

Cat. No.: B13323445
M. Wt: 211.28 g/mol
InChI Key: SUWPAXNGIUATFH-UHFFFAOYSA-N
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Description

2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol is an organic compound with the molecular formula C12H18FNO This compound features a fluorophenyl group attached to an ethylamino chain, which is further connected to a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol typically involves the reaction of 2-fluorophenyl ethylamine with butanal under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and applications in drug development.

    Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group may play a role in binding to receptors or enzymes, while the ethylamino and butanol moieties contribute to its overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-{[(2-Fluorophenyl)methyl]amino}butan-1-ol: Similar structure but with a methyl group instead of an ethyl group.

    2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol: Similar structure but with a propanol moiety instead of butanol.

Uniqueness

2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its fluorophenyl group, in particular, can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-[1-(2-fluorophenyl)ethylamino]butan-1-ol

InChI

InChI=1S/C12H18FNO/c1-3-10(8-15)14-9(2)11-6-4-5-7-12(11)13/h4-7,9-10,14-15H,3,8H2,1-2H3

InChI Key

SUWPAXNGIUATFH-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1=CC=CC=C1F

Origin of Product

United States

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